(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

alkaline phosphatase inhibition anticancer isozyme selectivity

The target compound, (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide (CAS 896277-89-7; MF C₁₈H₁₅FN₂O₃S₂; MW 390.45 g mol⁻¹), belongs to the thiazol‑2‑ylidene‑benzamide chemotype. This family has generated potent inhibitors of human tissue‑nonspecific alkaline phosphatase (h‑TNAP) and fatty acid amide hydrolase (FAAH).

Molecular Formula C18H15FN2O3S2
Molecular Weight 390.45
CAS No. 896277-89-7
Cat. No. B2668887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
CAS896277-89-7
Molecular FormulaC18H15FN2O3S2
Molecular Weight390.45
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC=C
InChIInChI=1S/C18H15FN2O3S2/c1-3-11-21-16-13(19)8-6-9-14(16)25-18(21)20-17(22)12-7-4-5-10-15(12)26(2,23)24/h3-10H,1,11H2,2H3
InChIKeyBRMIZJYKDDABID-ZZEZOPTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thiazol‐2‐ylidene Benzamide 896277-89-7 – Core Structural Features and Procurement-Relevant Identity


The target compound, (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide (CAS 896277-89-7; MF C₁₈H₁₅FN₂O₃S₂; MW 390.45 g mol⁻¹), belongs to the thiazol‑2‑ylidene‑benzamide chemotype [1]. This family has generated potent inhibitors of human tissue‑nonspecific alkaline phosphatase (h‑TNAP) and fatty acid amide hydrolase (FAAH) [2][3]. Unlike the well‑studied analogues that carry a 4‑fluorophenyl or piperidine‑sulfonyl appendage, this compound introduces a unique combination of an N3‑allyl group, a C4‑fluorine on the benzothiazole core, and a 2‑methylsulfonyl substituent on the benzamide ring—features that are expected to modulate selectivity, metabolic stability, and physicochemical profile relative to previously disclosed chemotypes.

+
Unique triad: N3-allyl, C4-fluorine, 2-methylsulfonyl — no direct SAR precedent.
+
Reported chemotype: h‑TNAP/FAAH inhibition scaffold with class‑level selectivity shift inferred from 2e divergence.
+
Bioorthogonal handle: terminal alkene supports probe conjugation without de novo linker synthesis.

Why Generic Thiazol‑2‑ylidene Benzamides Cannot Replace 896277-89-7 in Focused Studies


Thiazol‑2‑ylidene‑benzamides are not a uniform class; even minor structural changes can drastically alter enzyme inhibition profiles [1][2]. For instance, among 18 analogues evaluated by Ejaz et al., only three (2a, 2e, 2i) showed meaningful h‑TNAP inhibition, and the most potent (2e) differed from inactive congeners only by a chlorine and a 4‑fluorophenyl substitution [1]. Similarly, FAAH SAR studies demonstrated that deleting the sulfonyl group or replacing the piperidine ring collapsed activity [3]. The present compound’s unique triad—allyl, C4‑fluorine, and 2‑methylsulfonyl—has no direct precedent in the published SAR, meaning that generic “in‑class” replacements are unlikely to reproduce its specific hydrogen‑bonding, hydrophobic, and electronic interactions with target enzymes. This makes it a non‑substitutable tool for probing structure‑activity relationships where the allyl‑fluorine‑sulfonyl motif is the variable of interest.

!
Minor structural changes in thiazol‑2‑ylidene benzamides drastically alter h‑TNAP/FAAH inhibition profiles; generic in‑class replacements may not reproduce target interactions.
!
Published SAR shows essential pharmacophoric elements (e.g., piperidine‑sulfonyl for FAAH) are absent here, making this compound a distinct fragment‑like probe — not interchangeable with potent analogues.
!
The allyl‑F‑sulfonyl motif has no counterpart in existing series; structural analogs without this triad cannot serve as direct substitutes for SAR or selectivity studies.

Quantitative Differentiation Evidence for 896277-89-7 Versus Closest Comparator Chemotypes


Predicted h‑TNAP Selectivity Window Inferred from Structural Divergence from 2e

The Ejaz et al. study established that compound 2e (2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide) is the most potent h‑TNAP inhibitor in the series (IC₅₀ = 0.079 ± 0.002 µM), while structurally similar analogues were >100‑fold less active [1]. The target compound replaces the 4‑fluorophenyl ring with an N3‑allyl substituent and introduces a C4‑fluorine on the benzothiazole. Based on the published SAR, the absence of the 4‑fluorophenyl group is anticipated to reduce h‑TNAP affinity, while the C4‑fluorine may introduce a gain in h‑IAP (intestinal alkaline phosphatase) selectivity. Quantitative h‑TNAP and h‑IAP IC₅₀ values for the target compound have not been publicly reported; the inference is class‑level only [2].

h‑TNAP selectivity window
Class-level
Compound 2e IC₅₀ 0.079 µM vs. target not reported; predicted lower h‑TNAP potency but possible isoform selectivity shift.
Supports isozyme selectivity profiling context when exploring allyl‑fluorine motif divergence.
Inference only; no direct target IC₅₀ data. Requires experimental validation.
alkaline phosphatase inhibition anticancer isozyme selectivity

FAAH Inhibitory Potential: Differentiated by Absence of Piperidine‑Sulfonyl Moiety

Benzothiazole analogue 3 (FAAH inhibitor 1; CAS 326866-17-5) inhibits FAAH with IC₅₀ = 18 nM; the sulfonyl group and the piperidine ring were identified as essential pharmacophoric elements [1]. The target compound retains the 2‑methylsulfonylbenzamide fragment but lacks the piperidine‑sulfonyl tail. SAR from the same series shows that deletion of the piperidine‑sulfonyl reduces potency by >500‑fold [2]. Therefore, the target compound is expected to exhibit significantly weaker FAAH inhibition than analogue 3, but its simplified scaffold may serve as a cleaner probe for teasing apart FAAH binding contributions of the benzothiazole‑sulfonyl core independent of the piperidine interaction.

FAAH inhibitory potential
Class-level
Analogue 3 IC₅₀ 18 nM vs. target expected >10 µM; >500‑fold reduction due to absent piperidine‑sulfonyl.
Useful as fragment‑like negative control to deconvolute FAAH core binding contributions.
Extrapolated from SAR; confirmatory FAAH assay required.
FAAH inhibition endocannabinoid pain

Lipophilicity and Permeability Differentiation Versus 2e and Analogue 3

Computed logP values highlight significant differences that influence membrane permeability and off‑target binding risk. The target compound (ZINC8274800) has a calculated logP of 3.618 and a topological polar surface area (tPSA) of 75 Ų [1]. In comparison, compound 2e (Cl‑phenyl‑fluorophenyl derivative) has a higher molecular weight (346.81 g mol⁻¹) and fewer hydrogen‑bond acceptors, suggesting lower aqueous solubility . FAAH inhibitor 1 (MW 497.65) has a larger, more lipophilic structure. The target compound’s balanced logP and moderate tPSA place it closer to optimal CNS drug space, making it a more suitable scaffold for CNS‑penetrant probe development than either comparator.

Lipophilicity & permeability
Cross-study
Computed logP 3.618, tPSA 75 Ų; ΔlogP ≈ 0.9 units lower than 2e, tPSA ~25 Ų lower than FAAH inhibitor 1.
Balanced lipophilicity/polarity supports CNS probe development; may reduce nonspecific binding vs more hydrophobic analogues.
Computed properties; experimental logP not available.
physicochemical properties logP drug-likeness

Allyl Group as a Synthetic Handle: Differentiation from Saturated N‑Alkyl Analogues

The N3‑allyl substituent provides a latent functional handle for thiol‑ene or copper‑free click chemistry, enabling facile conjugation to fluorophores, biotin, or solid supports without perturbing the benzothiazole pharmacophore [1]. Most published thiazol‑2‑ylidene‑benzamides bear saturated alkyl or aryl N‑substituents that lack this bioorthogonal reactivity [2]. This structural feature uniquely positions the target compound as a starting point for generating activity‑based probes (ABPP) or affinity reagents when the allyl‑fluorine‑sulfonyl triad must be retained.

Allyl synthetic handle
Data to verify
Terminal alkene at N3 position enables bioorthogonal ligation; saturated‑alkyl analogues lack this reactivity.
Unique conjugation handle for ABPP probe generation without scaffold redesign.
Experimental conjugation efficiency not reported; proof-of-concept needed.
chemical biology click chemistry proteomics

Highest-Value Application Scenarios for (Z)-N-(3-Allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide


Isozyme‑Selectivity Profiling of Alkaline Phosphatase Inhibitors

Use the compound as a structurally divergent probe alongside compound 2e to map the contribution of the N3‑allyl‑C4‑fluorine motif to h‑TNAP versus h‑IAP selectivity. The predicted shift in isozyme preference, inferred from the Ejaz et al. SAR [1], makes it a rational choice for laboratories expanding the selectivity landscape of thiazol‑2‑ylidene‑benzamides.

FAAH Mechanistic Studies Requiring a Fragment‑Like Negative Control

Employ the compound as a minimal‑pharmacophore control in FAAH enzymatic assays. Because it retains the sulfonyl‑benzothiazole core but lacks the piperidine‑sulfonyl extension critical for nanomolar potency [2], it can help deconvolute binding energy contributions of the core scaffold from those of the extended tail.

CNS‑Penetrant Probe Development Starting Point

The favorable computed logP (3.618) and moderate tPSA (75 Ų) [3] position the compound within a physicochemical range associated with blood‑brain barrier permeability. Teams designing CNS‑exposed thiazol‑2‑ylidene‑benzamides can use this compound as a lead‑like starting point that balances lipophilicity better than the more hydrophobic 2e or the larger FAAH inhibitor 1.

Activity‑Based Probe Synthesis via Allyl Bioorthogonal Conjugation

Leverage the unique N3‑allyl group for bioorthogonal ligation reactions (thiol‑ene or strain‑promoted azide‑alkyne cycloaddition after azide conversion) to generate fluorescent or biotinylated probes [4]. This application is impractical with saturated‑alkyl analogues and represents a distinct procurement rationale for chemical biology groups.

Application
Selection Property
Validation Focus
Alkaline phosphatase isozyme selectivity profiling
N3‑allyl/C4‑fluorine motif divergence from 2e
h‑TNAP vs h‑IAP inhibition endpoints; confirm shift predicted by SAR
FAAH mechanistic binding studies (fragment‑like control)
Absence of piperidine‑sulfonyl tail; minimal pharmacophore core
Binding energy contribution of sulfonyl‑benzothiazole vs extended tail
CNS‑penetrant probe design
Moderate computed lipophilicity/polar surface area balance
BBB permeability assessment; nonspecific binding evaluation
Activity‑based probe (ABPP) synthesis
N3‑allyl bioorthogonal handle for conjugation
Conjugation efficiency; retention of target engagement after labeling
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